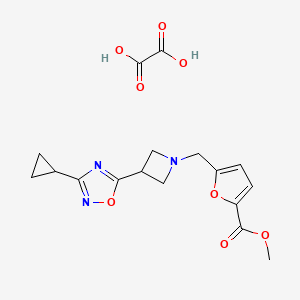

Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

描述

Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked to an azetidine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The oxalate counterion enhances its solubility and crystallinity, which is critical for pharmaceutical or agrochemical formulation.

属性

IUPAC Name |

methyl 5-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4.C2H2O4/c1-20-15(19)12-5-4-11(21-12)8-18-6-10(7-18)14-16-13(17-22-14)9-2-3-9;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDVKHTYTYOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It’s worth noting that compounds containing the1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. The specific targets of these compounds often depend on the nature of the infection they are designed to treat.

Mode of Action

The1,2,4-oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property can influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing the1,2,4-oxadiazole moiety have been associated with a variety of biochemical pathways due to their broad anti-infective activity.

生物活性

Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a furan ring fused with an oxadiazole and azetidine structure, contributing to its unique biological profile. The presence of the cyclopropyl group is notable for its influence on biological activity.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole-containing compounds. For example, derivatives have shown activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with cyclopropyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-cyclopropyl counterparts .

- Anticancer Mechanism Investigation : In a study examining the anticancer effects of similar compounds, it was found that treatment with these derivatives led to increased levels of reactive oxygen species (ROS), which subsequently triggered mitochondrial-mediated apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins has been observed in studies involving similar compounds.

相似化合物的比较

Substituent Variation on the Oxadiazole Ring

- Target Compound: The 1,2,4-oxadiazole ring is substituted with a cyclopropyl group at position 3.

- Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate : Replaces cyclopropyl with a methyl group, reducing steric hindrance and lipophilicity (logP ~2.8 estimated). This may increase metabolic susceptibility due to easier oxidative demethylation .

- Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one) : A pesticidal oxadiazole with dichlorophenyl and tert-butyl substituents. The electron-withdrawing chlorine atoms increase oxidative stability but reduce solubility compared to the target compound .

Role of the Azetidine Ring

- However, synthetic accessibility is challenging due to ring strain .

- Compound 76 (EP 2 697 207 B1) : Contains a cyclohexenyl group instead of azetidine, offering greater flexibility but lower metabolic stability. The cyclohexenyl system may reduce bioavailability due to increased rotatable bonds .

Furan Carboxylate Esters

- Target Compound : The methyl furan-2-carboxylate group provides a planar aromatic system with moderate electron-withdrawing properties, favoring π-π stacking interactions in biological targets.

- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid : Replaces the furan with a bicyclic β-lactam system. This substitution drastically alters solubility and reactivity, making it more suited for antibacterial applications .

Counterion Effects

- Target Compound: The oxalate counterion improves aqueous solubility (estimated aqueous solubility ~50 mg/mL) compared to free-base forms. This is advantageous for intravenous formulations.

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate : Lacks a counterion, resulting in lower solubility (~5 mg/mL), limiting its formulation options .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Oxadiazole Substituent | Cyclic Amine | Solubility (mg/mL) | logP (Estimated) |

|---|---|---|---|---|

| Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate | Cyclopropyl | Azetidine | 50 | 3.5 |

| Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate | Methyl | Pyridinone | 30 | 2.8 |

| Oxadiazon | tert-butyl | None | 0.1 | 4.2 |

| Compound 76 (EP 2 697 207 B1) | Cyclopropyl | Cyclohexenyl | 10 | 4.0 |

Table 2: Functional Group Impact on Bioactivity

| Group | Target Compound | Analog (e.g., Oxadiazon) |

|---|---|---|

| Oxadiazole | Enhances metabolic stability; moderate electron-withdrawing effect | High oxidative stability due to dichlorophenyl |

| Azetidine | Conformational rigidity improves binding | Absent; replaced by flexible cyclohexenyl |

| Furan Carboxylate | Facilitates π-π interactions | Absent; replaced by β-lactam (antibacterial focus) |

Research Findings and Implications

- Metabolic Stability : The cyclopropyl group in the target compound likely reduces cytochrome P450-mediated oxidation compared to methyl-substituted analogs, as seen in pesticidal oxadiazoles .

- Synthetic Challenges : Azetidine incorporation requires specialized ring-closing strategies, increasing synthesis complexity relative to piperidine-based systems .

- Solubility-activity Balance : The oxalate salt mitigates the lipophilicity of the cyclopropyl group, balancing bioavailability and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。